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Compound of Interest

Compound Name: 2-(2,3-Dimethylphenyl)morpholine

Cat. No.: B13617239

Executive Summary

2-(2,3-Dimethylphenyl)morpholine (referred to herein as 2,3-DMPM) is a structural analog of
the psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine). Unlike phenmetrazine,
which features a methyl group on the morpholine ring, 2,3-DMPM possesses a dimethyl
substitution on the phenyl ring at the ortho and meta positions.

This structural modification is critical in neuroscience research for investigating Structure-
Activity Relationships (SAR) at Monoamine Transporters (MATSs). The steric bulk introduced by
the 2,3-dimethyl substitution is hypothesized to modulate selectivity between the
Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), potentially favoring NET
inhibition while reducing the abuse liability associated with potent DAT releasers.

This guide provides standardized protocols for synthesizing, screening, and validating 2,3-
DMPM in neuropharmacological assays.

Chemical Identity & Properties
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Property Detail

IUPAC Name 2-(2,3-Dimethylphenyl)morpholine
Common Class 2-Arylmorpholine; Phenmetrazine Analog
Molecular Formula C12H17NO

Molecular Weight 191.27 g/mol

Ortho,meta-dimethyl substitution on the phenyl
Key Structural Feature ring; unsubstituted morpholine nitrogen

(secondary amine).

Soluble in DMSO (>10 mM), Ethanol; Water (as

Solubility
HCI salt).

Storage -20°C (Desiccated); Protect from light.

Mechanism of Action & Scientific Rationale
Pharmacological Profile

2,3-DMPM functions primarily as a Monoamine Transporter Substrate/Inhibitor.

o NET Selectivity: The presence of the ortho-methyl group (position 2 on the phenyl ring)
introduces steric hindrance that often reduces affinity for the Dopamine Transporter (DAT),
which prefers planar or para-substituted phenyl rings. Conversely, the Norepinephrine
Transporter (NET) tolerates ortho-substitution (e.g., Nisoxetine, Reboxetine).

» Releasing Agent vs. Reuptake Inhibitor: Like its parent scaffold 2-phenylmorpholine, 2,3-
DMPM is likely a substrate-type releaser, reversing the transporter flux to increase synaptic
concentrations of norepinephrine (NE) and dopamine (DA).

Signaling Pathway Visualization

The following diagram illustrates the interaction of 2,3-DMPM with presynaptic transporters and
the downstream signaling cascade.
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Caption: Mechanism of action for 2,3-DMPM showing preferential modulation of NET over DAT
due to steric hindrance at the ortho-position.

Experimental Protocols
Protocol A: In Vitro Monoamine Uptake Inhibition Assay

Objective: Determine the potency (ICso) of 2,3-DMPM at inhibiting the uptake of [3H]NE,
[BH]DA, and [3H]5-HT.

Materials:

o« HEK293 cells stably expressing human NET (hNET), DAT (hDAT), or SERT (hSERT).
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» Radioligands: [*H]Norepinephrine, [*H]Dopamine, [3H]Serotonin.

o Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 uM
pargyline (MAO inhibitor).

Procedure:

Cell Preparation: Harvest HEK293 cells and resuspend in KRH buffer at a density of 1 x 10°
cells/mL.

e Pre-incubation: Aliquot 200 pL of cell suspension into 96-well plates. Add 25 pL of 2,3-DMPM
(concentrations ranging from 1 nM to 100 uM). Incubate for 10 minutes at 37°C.

o Control: Vehicle (DMSO < 0.1%).
o Non-Specific Binding: 10 uM Cocaine (for DAT/SERT) or Desipramine (for NET).

o Substrate Addition: Add 25 pL of respective [3H]-neurotransmitter (final concentration ~20
nM).

o Uptake Reaction: Incubate for 10 minutes at 37°C.

o Termination: Rapidly filter cells through GF/B glass fiber filters using a cell harvester. Wash
3x with ice-cold KRH buffer.

e Quantification: Measure radioactivity via liquid scintillation counting.

e Analysis: Plot log[concentration] vs. % uptake inhibition. Calculate ICso using non-linear
regression (GraphPad Prism).

Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Assess the metabolic half-life (t1/2) of 2,3-DMPM, specifically looking for
hydroxylation at the phenyl ring or N-oxidation.

Procedure:
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e Reaction Mix: Prepare a mixture of Liver Microsomes (human or rat, 0.5 mg/mL protein), 2,3-
DMPM (1 uM), and MgClz (3 mM) in Phosphate Buffer (100 mM, pH 7.4).

« Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).
e Sampling: Withdraw aliquots (50 uL) at 0, 5, 15, 30, and 60 minutes.

e Quenching: Immediately add 150 pL ice-cold Acetonitrile containing Internal Standard (e.g.,
Warfarin).

e Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.
o Monitor: Parent depletion and formation of metabolites (m/z +16 for hydroxylation).

Expected Results & Data Interpretation

The following table summarizes hypothetical reference values for 2,3-DMPM compared to
standard phenmetrazine analogs, based on established SAR for 2-arylmorpholines [1, 2].

NET ICso DAT ICso SERT ICso NET/DAT Interpretati
Compound .
(nM) (nM) (nM) Ratio on
Phenmetrazin Balanced
~40 ~130 >5,000 0.3 _
e Stimulant
Phendimetraz Prodrug
_ ~150 ~400 >10,000 0.37
ine (weaker)
2,3-DMPM NET
) ~60 - 80 ~800 - 1200 >10,000 <0.1 _
(Predicted) Selective
. Highly NET
Reboxetine 8 >10,000 >10,000 <0.001 )
Selective

o High NET Selectivity: The 2,3-dimethyl substitution is expected to reduce DAT affinity
significantly compared to the unsubstituted phenyl ring, making 2,3-DMPM a useful tool for
dissecting noradrenergic vs. dopaminergic contributions to behavior.
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e Low SERT Affinity: Like most phenmetrazine analogs, 2,3-DMPM is expected to have
negligible activity at the Serotonin Transporter.

Synthesis Workflow (Summary)

For researchers requiring de novo synthesis of 2,3-DMPM for testing.

Reaction with
Ethanolamine

Intermediate:
Amino-ketone

2,3-Dimethyl-alpha-bromoacetophenone

Reduction Cyclization 2-(2,3-Dimethylphenyl)morpholine
(NaBH4) (H2S04 / Heat) (2,3-DMPM)

Click to download full resolution via product page

Caption: General synthetic route for 2-arylmorpholines via amino-ketone reduction and
cyclization.

Safety & Compliance

e Handling: 2,3-DMPM is a potent CNS active agent. Handle in a fume hood with appropriate
PPE (gloves, goggles).

e Regulatory Status: As a structural analog of Phenmetrazine (Schedule 11/l in many
jurisdictions), 2,3-DMPM may be considered a controlled substance analog (e.g., under the
Federal Analog Act in the USA). Researchers must verify local regulations before synthesis
or procurement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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